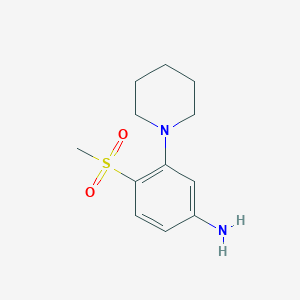

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline

Descripción

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline (CAS: 942474-23-9) is a substituted aniline derivative with a piperidine ring at the 3-position and a methylsulfonyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₈N₂O₂S, and it has a molecular weight of 254.35 g/mol . This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting enzymes or receptors where sulfonamide and piperidine motifs are pharmacophoric elements.

Propiedades

IUPAC Name |

4-methylsulfonyl-3-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(13)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAXQNDPZPSFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243023 | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-23-9 | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline typically involves the following steps:

Nitration of Aniline: Aniline is first nitrated to form 4-nitroaniline.

Reduction: The nitro group of 4-nitroaniline is reduced to form 4-aminophenylamine.

Sulfonylation: The amino group of 4-aminophenylamine is then sulfonylated using methylsulfonyl chloride to form 4-(methylsulfonyl)aniline.

N-Alkylation: Finally, the aniline nitrogen is alkylated with piperidine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the sulfonyl group or the aromatic ring.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

This compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. Notably, derivatives of 4-(methylsulfonyl)aniline have shown promise as anti-inflammatory agents with selectivity towards the COX-2 enzyme, which is crucial for pain and inflammation management .

Case Studies

Recent studies have synthesized a series of derivatives based on 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline to evaluate their anti-inflammatory properties. In vivo studies demonstrated significant reductions in edema compared to standard treatments like diclofenac sodium, suggesting enhanced efficacy .

Materials Science

Advanced Material Development

The compound's unique structural features are explored in the development of advanced materials such as polymers and coatings. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows for modifications that can enhance material properties.

Biological Studies

Biological Activity Investigation

this compound is utilized in biological studies to understand its effects on cellular systems. Its interactions with enzymes and receptors are being studied to elucidate mechanisms of action that could lead to therapeutic applications.

Mechanism of Action

The compound's mechanism involves binding to specific molecular targets, modulating their activity through the piperidine and methylsulfonyl groups, which play critical roles in its biological effects.

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound serves as an intermediate in synthesizing other complex molecules. Its versatility in chemical reactions makes it valuable for various synthetic pathways .

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Piperidine vs. Morpholine Substitution

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline (CAS: 942474-45-5) replaces the piperidine with a morpholine ring. The morpholine introduces an oxygen atom into the heterocycle, increasing polarity and reducing basicity compared to piperidine. This substitution may alter solubility (e.g., in aqueous vs. organic solvents) and pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration .

| Property | 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline | 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂S | C₁₁H₁₆N₂O₃S |

| Molecular Weight | 254.35 g/mol | 256.33 g/mol |

| Key Structural Difference | Piperidine (saturated 6-membered ring) | Morpholine (oxygen-containing 6-membered ring) |

Methyl-Substituted Piperidine Analogs

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 109069-00-3) and 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 314285-39-7) feature methyl groups on the piperidine ring. These modifications influence steric bulk and conformational flexibility. For example:

- The 3-methyl derivative may introduce axial chirality, affecting binding to asymmetric targets.

Positional Isomerism and Substituent Effects

4-(Piperidin-1-ylsulfonyl)aniline (CAS: 6336-68-1) lacks the methylsulfonyl group but places the piperidine-sulfonyl moiety at the 4-position of the aniline. This positional shift alters electronic distribution and steric accessibility, which may reduce interaction with targets requiring a methylsulfonyl group for hydrogen bonding or hydrophobic contacts .

2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-5-(methylsulfonyl)aniline (Compound 12 in ) demonstrates how substituent placement affects activity. Here, the methylsulfonyl group is at the 5-position, and a difluorophenoxy-piperidine moiety is at the 2-position. Such variations highlight the importance of substitution patterns in modulating target selectivity .

Sulfonamide-Containing Analogs

Compounds like N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylsulfonyl)aniline (4a in ) share the methylsulfonyl-aniline core but replace the piperidine with benzimidazole.

Actividad Biológica

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline, with the molecular formula and a molecular weight of 254.35 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to an aniline moiety with a methylsulfonyl group. This specific structural arrangement is crucial for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study synthesized several piperidine derivatives, including this compound, and evaluated their efficacy against various bacterial strains. The results suggested that modifications in the piperidine structure can enhance antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways:

- Enzyme Inhibition : The methylsulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of anti-inflammatory effects where enzyme inhibition can reduce cytokine production .

- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing various physiological responses. Such interactions can lead to altered cell signaling cascades that affect inflammation and immune responses .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented below:

Case Study 1: Anti-inflammatory Efficacy

In a controlled laboratory setting, researchers tested the anti-inflammatory effects of this compound on human macrophages. They found that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced IL-1β secretion by up to 35%, indicating its potential utility in treating inflammatory diseases .

Case Study 2: Antimicrobial Effectiveness

A separate study focused on the antimicrobial properties of piperidine derivatives, including our compound of interest. The results indicated that modifications to the piperidine structure could enhance antibacterial potency, with some derivatives showing up to a 400-fold increase in effectiveness against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.